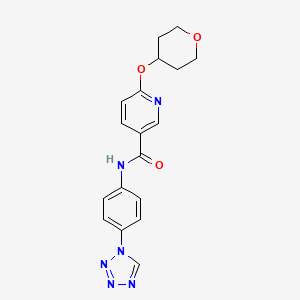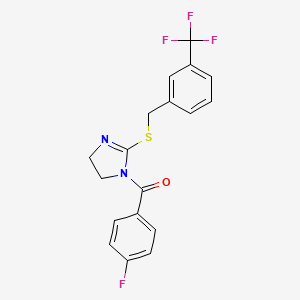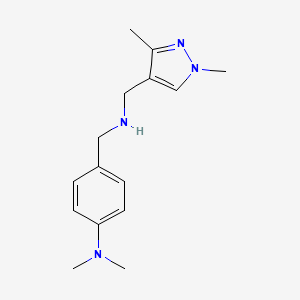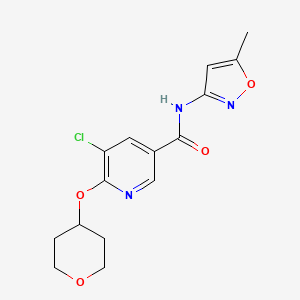
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as TPN-171, is a novel small molecule compound that has been gaining attention in the field of scientific research. It is a nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitor that has shown promising results in various studies.
Mechanism of Action
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a critical coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the intracellular levels of NAD+ and disrupts these cellular processes, leading to cell death in cancer cells and improving mitochondrial function in neurodegenerative disorders.
Biochemical and Physiological Effects
In addition to its effects on NAD+ biosynthesis, this compound has been shown to have other biochemical and physiological effects. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose homeostasis. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is its specificity for NAMPT inhibition, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, this compound has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to improve their efficacy. Another area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of this compound. Furthermore, the effects of this compound on NAD+ levels and cellular processes in different cell types and tissues should be further investigated to better understand its therapeutic potential.
Conclusion
In conclusion, this compound is a novel small molecule compound that has shown promising results in various studies for its potential therapeutic applications in cancer, neurodegenerative disorders, and metabolic diseases. Its mechanism of action involves the inhibition of NAMPT and disruption of NAD+ biosynthesis, leading to cell death in cancer cells and improving mitochondrial function in neurodegenerative disorders. Although this compound has some limitations in lab experiments, its specificity and potential for combination therapy make it an interesting area of research for future studies.
Synthesis Methods
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves a series of steps, including the coupling reaction of 4-(1H-tetrazol-1-yl)aniline with 6-bromo-3-pyridinecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the condensation of the product with tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic acid. The compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. It has been shown to inhibit the activity of NAD+ biosynthesis enzymes, which are critical for the survival and proliferation of cancer cells. In addition, this compound has been found to improve mitochondrial function and reduce oxidative stress, which are important factors in neurodegenerative disorders such as Alzheimer's disease. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(21-14-2-4-15(5-3-14)24-12-20-22-23-24)13-1-6-17(19-11-13)27-16-7-9-26-10-8-16/h1-6,11-12,16H,7-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVAUKZBKVUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)


![2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2853164.png)
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)


![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)




